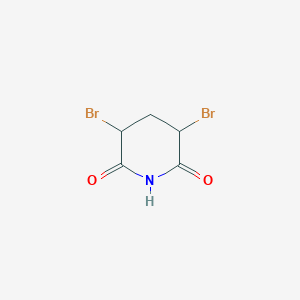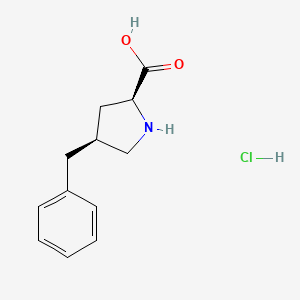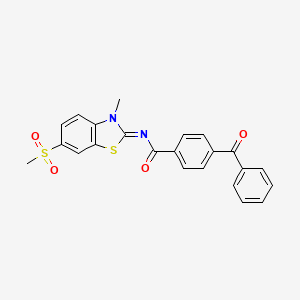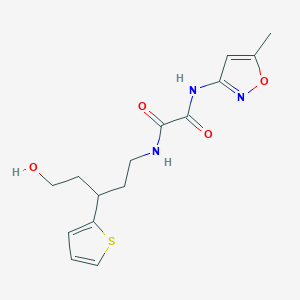
2-Amino-3-(oxan-4-yl)propan-1-ol
Descripción general
Descripción
“2-Amino-3-(oxan-4-yl)propan-1-ol” is a compound with the CAS Number: 1342501-16-9 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 2-amino-3-tetrahydro-2H-pyran-4-yl-1-propanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(oxan-4-yl)propan-1-ol” is 1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “2-Amino-3-(oxan-4-yl)propan-1-ol” has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
- Amyloid-β Targeting : 3-Amino-1-propanesulfonic acid (3APS), a related compound, was studied for its ability to bind amyloid β (Aβ), a protein involved in Alzheimer's disease. A Phase II study showed that 3APS could cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease without significant impact on vital signs or psychometric scores, suggesting its potential as a disease-modifying treatment (Aisen et al., 2006).
Cancer Therapy
- Fluoropyrimidine Anticancer Drug : S-1, a novel oral anticancer drug composed of tegafur, gimestat, and otastat potassium, showed effectiveness in advanced gastric cancer patients in a phase II clinical trial. It highlights the biochemical modulation of 5-fluorouracil, improving tumor-selective toxicity and demonstrating a 49% response rate with manageable side effects (Sakata et al., 1998).
Blood Product Requirement Reduction in Surgery
- Orthotopic Liver Transplantation (OLT) : The use of tranexamic acid showed a significant reduction in total packed red blood cell usage during OLT compared to ε-aminocaproic acid or placebo. This finding indicates the effectiveness of tranexamic acid in reducing blood product requirements in such surgeries (Dalmau et al., 2000).
Infection Treatment
- Rhinovirus Infection : Enviroxime, showing high in vitro activity against rhinoviruses, reduced symptoms of rhinovirus infection and virus titre in nasal wash specimens in a clinical trial, indicating its potential as an antirhinovirus agent (Phillpotts et al., 1981).
Schizophrenia
- D-Amino Acid Oxidase (DAO) in Schizophrenia : Increased DAO activity and expression were observed in the cerebellum in schizophrenia but not in bipolar disorder, suggesting a potential role of DAO in the disorder's pathophysiology by influencing D-serine metabolism and NMDA receptor function (Burnet et al., 2008).
Safety and Hazards
The safety information for “2-Amino-3-(oxan-4-yl)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-amino-3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWJWGLIQFODIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxan-4-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)





![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)
![N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2714824.png)


